Cas no 82586-62-7 ((3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride)

(3S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chiral tetrahydroisoquinoline derivative with significant utility in pharmaceutical and synthetic chemistry. Its stereospecific (3S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and drug development. The dimethoxy substitution at the 6,7-positions enhances its reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions. As a hydrochloride salt, it offers improved solubility and stability for handling and storage. This compound serves as a key intermediate in the synthesis of bioactive alkaloids and receptor-targeting molecules. Its rigid tetrahydroisoquinoline scaffold provides a versatile framework for structural modifications in medicinal chemistry applications.
(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride structure
82586-62-7 structure
商品名:(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
CAS番号:82586-62-7
MF:C12H16ClNO4
メガワット:273.712742805481
MDL:MFCD01861226
CID:60471
PubChem ID:253660019

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
    • 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid hydrochloride
    • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
    • Moexipril Intermediate
    • (S)-(-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride
    • ((S)-1,2,3,4-Tetrahydro-6,7-Dimethoxy-3-Isoquinoline Hydrochloride
    • (3S)-
    • (3S)-1,2,3,4-Tetrahy
    • (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid Hydrochloride
    • (S)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID HYDROCHORIDE
    • (S)-(-)-6,7-DIMETHOX-1,2,3,4-TETRAHYDROI
    • (S)-(-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
    • (S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid
    • (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolin
    • 1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID HYDROCHLORIDE
    • 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID HYDROCHORIDE
    • 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID HYDROCHORIDE
    • 3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride, (3S)- (9CI)
    • 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-,hydrochloride, (S)-
    • (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride
    • IN2U440Y6D
    • Moexipril related compound E
    • (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, chloride
    • Moexipril related compound E [USP]
    • Moexipril related compound E RS [USP]
    • 6,7-Dime
    • (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
    • (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid hydrochloride (1:1) (ACI)
    • 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride, (3S)- (9CI)
    • 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride, (S)- (ZCI)
    • ROWPWZMWICGKBY-FVGYRXGTSA-N
    • MFCD01861226
    • CS-WAA0111
    • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, (S)-
    • Q27280802
    • TS-00925
    • (S)-(-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, 97%
    • CS-0035068
    • J-502317
    • (3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid HCl
    • AC-9337
    • 82586-62-7
    • (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, HCl
    • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, (-)-
    • AKOS015889775
    • (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
    • A846429
    • SCHEMBL7221540
    • (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid HCl
    • (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, hydrochloride
    • 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S)-
    • D4375
    • (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid Hydrochloride
    • AKOS007930124
    • (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacidhydrochloride
    • UNII-IN2U440Y6D
    • MDL: MFCD01861226
    • インチ: 1S/C12H15NO4.ClH/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);1H/t9-;/m0./s1
    • InChIKey: ROWPWZMWICGKBY-FVGYRXGTSA-N
    • ほほえんだ: C([C@H]1NCC2C=C(C(=CC=2C1)OC)OC)(=O)O.Cl

計算された属性

  • せいみつぶんしりょう: 273.07700
  • どういたいしつりょう: 273.077
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 284
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 67.8
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • ゆうかいてん: 280-285 °C (lit.)
  • ふってん: 434.8ºC at 760 mmHg
  • フラッシュポイント: 216.7 ºC
  • PSA: 67.79000
  • LogP: 1.93350
  • ようかいせい: 未確定
  • じょうきあつ: No data available

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride セキュリティ情報

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB474291-1 g
(S)-(-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, 98%; .
82586-62-7 98%
1g
€74.60 2023-07-18
TRC
T293190-100mg
(3S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid Hydrochloride
82586-62-7
100mg
$ 64.00 2023-09-06
Chemenu
CM144736-25g
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
82586-62-7 95%
25g
$518 2021-08-05
Alichem
A189007055-10g
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
82586-62-7 95%
10g
$228.48 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S161219-5G
(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
82586-62-7 >98.0%(HPLC)(T)
5g
¥210.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4375-5g
(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
82586-62-7 98.0%(LC&T)
5g
¥1560.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S161219-1G
(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
82586-62-7 >98.0%(HPLC)(T)
1g
¥202.90 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4375-5G
(S)-(-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride
82586-62-7 >98.0%(T)(HPLC)
5g
¥1255.00 2023-09-08
Chemenu
CM144736-10g
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
82586-62-7 95%
10g
$276 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105708-5g
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
82586-62-7 98%
5g
¥1305.00 2024-07-28

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid and asymmetric hydrogenation studies related to its preparation
O'Reilly, N. J.; et al, Synthesis, 1990, (7), 550-6

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid and asymmetric hydrogenation studies related to its preparation
O'Reilly, N. J.; et al, Synthesis, 1990, (7), 550-6

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Methanol
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, hexafluorophosphat… ,  1,1′-[(1R)-1-Methyl-1,2-ethanediyl]bis[diphenylphosphine] Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid and asymmetric hydrogenation studies related to its preparation
O'Reilly, N. J.; et al, Synthesis, 1990, (7), 550-6

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; 3 h, 90 °C; 2 h, 90 °C → rt; overnight, 5 °C
リファレンス
Continuous flow synthesis of ACE inhibitors from N-substituted L-alanine derivatives
Breen, Christopher P. ; et al, Chemistry - A European Journal, 2019, 25(64), 14527-14531

ごうせいかいろ 5

はんのうじょうけん
1.1 -
2.1 Reagents: Sodium carbonate Solvents: Methanol
3.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, hexafluorophosphat… ,  1,1′-[(1R)-1-Methyl-1,2-ethanediyl]bis[diphenylphosphine] Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid and asymmetric hydrogenation studies related to its preparation
O'Reilly, N. J.; et al, Synthesis, 1990, (7), 550-6

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, hexafluorophosphat… ,  1,1′-[(1R)-1-Methyl-1,2-ethanediyl]bis[diphenylphosphine] Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid and asymmetric hydrogenation studies related to its preparation
O'Reilly, N. J.; et al, Synthesis, 1990, (7), 550-6

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 1,1′-[(1S,2S)-1-[(Phenylmethoxy)carbonyl]-2-[[[3-(triethoxysilyl)propyl]amino]ca… (silica-supported) Solvents: Acetonitrile ;  25 °C
リファレンス
The comparison in enantioseparation ability of the chiral stationary phases with single and mixed selector - The selectors derived from two D-tartrates
Chen, Jun; et al, Chirality, 2011, 23(3), 228-236

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride Raw materials

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride Preparation Products

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 関連文献

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochlorideに関する追加情報

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride and Its Significance in Modern Pharmaceutical Research

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, with the CAS number 82586-62-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The specific stereochemistry and functional groups present in this compound contribute to its unique pharmacological profile, making it a valuable scaffold for the development of novel bioactive molecules.

The structure of (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride features a rigid bicyclic core with methoxy substituents at the 6 and 7 positions. The presence of these functional groups enhances the compound's solubility and metabolic stability, which are critical factors in drug design. Additionally, the hydrochloride salt form improves its crystallinity and shelf-life, making it more suitable for industrial-scale production and clinical trials.

In recent years, there has been a surge in research focused on tetrahydroisoquinoline derivatives due to their demonstrated efficacy in treating various neurological and cardiovascular disorders. The enantiomerically pure form of (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has been particularly studied for its potential as a precursor in the synthesis of pharmacologically active agents. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are implicated in the pathogenesis of depression and Parkinson's disease.

The synthesis of (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The key steps typically include cyclization reactions to form the THIQ core followed by functional group modifications to introduce the methoxy groups and carboxylic acid moiety. Advanced synthetic techniques such as asymmetric hydrogenation have been employed to ensure high enantiomeric purity, which is crucial for evaluating its biological activity.

Recent advancements in computational chemistry have further enhanced our understanding of the pharmacophore properties of this compound. Molecular modeling studies have identified key interactions between (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride and target proteins that contribute to its therapeutic effects. These insights have guided the design of next-generation derivatives with improved pharmacokinetic profiles and reduced side effects.

The potential applications of this compound extend beyond neurological disorders. Emerging research suggests that it may also play a role in anti-inflammatory and anticancer therapies. For example, preclinical studies have demonstrated that certain THIQ derivatives can modulate immune responses by interacting with specific cytokine pathways. This opens up new avenues for developing immunomodulatory drugs that could be particularly effective in treating autoimmune diseases.

The development of novel drug candidates often involves rigorous testing in vitro and in vivo to assess their safety and efficacy. (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has been subjected to various pharmacological assays to evaluate its interaction with biological targets. Initial results indicate promising activity against several disease models without significant toxicity at therapeutic doses. These findings have prompted further investigation into its potential as a lead compound for drug development.

The role of stereochemistry cannot be overstated when discussing the properties of pharmaceutical compounds like (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. The (S) configuration at the 3-position confers specific biological activities by influencing how the molecule interacts with enzymes and receptors. This underscores the importance of enantiopure compounds in modern drug design.

The industrial production of such specialized compounds requires state-of-the-art facilities equipped with high-performance chromatography systems for purification and analytical techniques like NMR spectroscopy for structural confirmation. These advancements have enabled pharmaceutical companies to produce complex molecules like (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride on a scalable basis while maintaining high purity standards.

The regulatory landscape for new drug development also plays a critical role in advancing compounds such as this one through clinical trials. Regulatory agencies require comprehensive data on safety、efficacy、and quality before approving new drugs for market use。The rigorous testing protocols ensure that only safe、effective treatments reach patients worldwide。

In conclusion,(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride represents an exciting frontier in pharmaceutical research。Its unique structural features make it a promising candidate for treating various diseases,while ongoing studies continue to uncover new therapeutic applications。As our understanding of molecular interactions deepens,compounds like this one will undoubtedly play a pivotal role in shaping future treatments。

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